Boc-phe-gly-ome

Description

BenchChem offers high-quality Boc-phe-gly-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-phe-gly-ome including the price, delivery time, and more detailed information at info@benchchem.com.

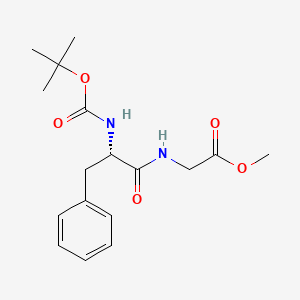

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Boc-phe-gly-ome and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Definition and Chemical Identity

Boc-phe-gly-ome, systematically known as N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester, is a protected dipeptide derivative.[1] It consists of two amino acids, L-phenylalanine (Phe) and glycine (Gly), linked by a peptide bond.[2] The molecule is strategically modified at its termini to control reactivity during chemical synthesis. The N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminus of the glycine residue is protected as a methyl ester (OMe).[2]

This dual-protection strategy makes Boc-phe-gly-ome a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.[2] The Boc group provides stable protection to the amino group under neutral and basic conditions but can be readily removed under specific acidic conditions, allowing for the controlled, sequential addition of further amino acids to build a longer peptide chain. Similarly, the methyl ester protects the carboxylic acid group, preventing it from participating in unwanted side reactions.

Its primary role is as an intermediate in the solution-phase or solid-phase synthesis of more complex peptides and peptidomimetics, which are widely investigated in drug discovery for potential therapeutic applications.

Physicochemical and Structural Data

Quantitative and structural data for Boc-phe-gly-ome are crucial for its application in experimental settings. The following table summarizes its key properties.

| Property | Value | Source |

| IUPAC Name | methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |

| Synonyms | N-Boc-phenylalanylglycine methyl ester, Boc-L-phenylalanyl-glycine methyl ester | |

| CAS Number | 7625-57-2 | |

| Molecular Formula | C₁₇H₂₄N₂O₅ | |

| Molecular Weight | 336.38 g/mol | |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Isomeric SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)NCC(=O)OC | |

| InChI Key | KRYDBLGWCUNDCJ-ZDUSSCGKSA-N | |

| Storage | -20°C | |

| XLogP3 (Computed) | 1.9 |

Synthesis and Experimental Protocol

The synthesis of Boc-phe-gly-ome is a standard example of peptide bond formation, a fundamental reaction in medicinal chemistry and chemical biology. The process involves the coupling of an N-terminally protected amino acid (Boc-Phe-OH) with a C-terminally protected amino acid (H-Gly-OMe).

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of Boc-phe-gly-ome via peptide coupling.

Detailed Experimental Protocol: Carbodiimide-Mediated Synthesis

This protocol describes the synthesis of Boc-phe-gly-ome using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

Boc-L-Phe-OH (1.0 equivalent)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.

-

Activation: Cool the flask to 0°C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Amine Addition: In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in DCM and add DIPEA (1.05 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes.

-

Coupling Reaction: Add the free amine solution from step 3 to the activated acid solution from step 2 at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid or viscous oil. Purify the crude material via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure Boc-phe-gly-ome.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Research and Development

Boc-phe-gly-ome serves as a fundamental component in the synthesis of peptides for various research and therapeutic purposes.

-

Peptide Synthesis: Its most direct application is as a dipeptide building block. Incorporating a pre-formed dipeptide can improve synthesis efficiency and help overcome challenges associated with difficult coupling sequences.

-

Drug Development: Peptides and peptidomimetics synthesized using this intermediate are explored as potential therapeutic agents, including enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.

-

Bioconjugation: Derivatives of Boc-phe-gly-ome can be used in bioconjugation strategies to link peptides to other molecules, such as fluorescent dyes, labels, or drug payloads.

As it is a synthetic intermediate, Boc-phe-gly-ome itself does not possess a direct biological mechanism of action; its function is realized in the final peptide sequence it helps to create.

References

In-Depth Technical Guide to Boc-Phe-Gly-OMe: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe). It details experimental protocols for its synthesis and characterization and discusses its primary applications in peptide chemistry and drug development.

Core Physical and Chemical Properties

Boc-Phe-Gly-OMe is a dipeptide derivative widely utilized as a fundamental building block in the synthesis of more complex peptides.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue and the methyl ester on the C-terminus of the glycine residue allow for controlled and sequential peptide chain elongation.[1]

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₅ | [1][2] |

| Molecular Weight | 336.4 g/mol | [1] |

| CAS Number | 7625-57-2 | |

| IUPAC Name | methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |

| Melting Point | 104-105 °C | |

| Appearance | White solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Computed LogP | 1.9 | |

| Topological Polar Surface Area | 93.7 Ų |

Synthesis and Purification

The synthesis of Boc-Phe-Gly-OMe is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between the carboxyl group of N-Boc-L-phenylalanine (Boc-Phe-OH) and the amino group of glycine methyl ester (Gly-OMe).

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Methylmorpholine (NMM) or other non-nucleophilic base

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane or petroleum ether

Procedure:

-

Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride (1.0 eq) in dichloromethane. To this solution, add N-methylmorpholine (1.1 eq) at 0°C and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

-

Coupling Reaction: In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq) in dichloromethane. Add this solution to the glycine methyl ester solution. To the combined mixture, add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0°C with continuous stirring. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: After 24 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the residue with dichloromethane.

-

Aqueous Extraction: Combine the filtrate and washings. Transfer the organic solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or chloroform and petroleum ether to afford pure Boc-Phe-Gly-OMe as a white solid.

Synthesis Workflow

Caption: Solution-phase synthesis workflow for Boc-Phe-Gly-OMe.

Spectral Characterization

Expected ¹H NMR Spectral Data (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Boc (9H) | ~1.4 | s |

| Phe Cα-H (1H) | ~4.4 | m |

| Phe Cβ-H₂ (2H) | ~3.1 | m |

| Phe Aromatic (5H) | ~7.2-7.3 | m |

| Gly Cα-H₂ (2H) | ~4.0 | d |

| OMe (3H) | ~3.7 | s |

| Phe NH (1H) | ~5.2 | d |

| Gly NH (1H) | ~6.7 | t |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~28.3 |

| Boc C (CH₃)₃ | ~80.0 |

| Phe Cα | ~55.0 |

| Phe Cβ | ~38.0 |

| Phe Aromatic | ~127-136 |

| Gly Cα | ~41.0 |

| OMe | ~52.3 |

| Boc C=O | ~155.5 |

| Phe C=O | ~171.0 |

| Gly C=O | ~170.0 |

Mass Spectrometry

The expected monoisotopic mass of Boc-Phe-Gly-OMe (C₁₇H₂₄N₂O₅) is 336.17 Da. In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 337.18.

Biological Activity and Applications

The primary role of Boc-Phe-Gly-OMe is as a dipeptide building block in the synthesis of larger peptides and peptidomimetics. Its protected termini prevent unwanted side reactions during peptide synthesis.

While Boc-Phe-Gly-OMe itself is not typically investigated for direct biological activity, dipeptides and their derivatives can serve as peptide mimics and may exhibit biological effects. Some studies on structurally similar Boc-protected dipeptides suggest potential antimicrobial properties. However, to date, there are no specific studies detailing the biological activity or associated signaling pathways of Boc-Phe-Gly-OMe.

Potential Research Applications

Given the properties of its constituent amino acids, peptides derived from Boc-Phe-Gly-OMe could be explored for various applications, including:

-

Drug Discovery: As a component of larger peptides with potential therapeutic activities.

-

Biomaterials: Incorporation into biocompatible polymers and hydrogels.

-

Bioconjugation: For linking to other molecules to create targeted probes or therapeutics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol that can be adapted to test the antimicrobial activity of peptides derived from Boc-Phe-Gly-OMe.

Materials:

-

Test peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare a stock solution of the test peptide in a suitable solvent. Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted peptide. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Antimicrobial Activity Evaluation Workflow

Caption: Workflow for evaluating the antimicrobial activity of a test peptide.

References

Synthesis and Purification of Boc-Phe-Gly-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), a valuable dipeptide intermediate in peptide chemistry and drug discovery. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Introduction

Boc-Phe-Gly-OMe is a protected dipeptide composed of L-phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of glycine is protected as a methyl ester (OMe). This dual-protection strategy is fundamental in solution-phase peptide synthesis, preventing unwanted side reactions such as self-polymerization and allowing for controlled, sequential peptide chain elongation.[1] The Boc group can be selectively removed under acidic conditions, and the methyl ester can be hydrolyzed, making Boc-Phe-Gly-OMe a versatile building block for the synthesis of more complex peptides.[1]

Overall Synthesis Strategy

The synthesis of Boc-Phe-Gly-OMe is typically achieved through a three-stage solution-phase approach. The process begins with the individual protection of the starting amino acids, followed by a coupling reaction to form the peptide bond, and concludes with a multi-step purification process.

Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis and purification process.

Stage 1: Preparation of Protected Amino Acids

Protocol 3.1.1: Synthesis of N-α-Boc-L-phenylalanine (Boc-Phe-OH)

This procedure involves the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Dissolution: Suspend L-phenylalanine (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Basification: Add a base like sodium hydroxide (NaOH) to the vigorously stirred mixture to facilitate the reaction.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) dropwise to the solution while maintaining a cool temperature with an ice bath.

-

Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves removing the organic solvent under reduced pressure, acidifying the aqueous solution (e.g., with KHSO₄ or citric acid) to pH 2-3, and extracting the product with an organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. The product can be further purified by crystallization.[2]

Protocol 3.1.2: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

The carboxyl group of glycine is protected as a methyl ester. The hydrochloride salt is prepared as it is more stable and easier to handle than the free ester.[1]

-

Suspension: Suspend glycine (1.0 eq) in anhydrous methanol (MeOH).

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (typically 1.1-1.2 eq) dropwise. This in-situ generation of HCl catalyzes the esterification. Alternatively, hydrogen chloride gas can be bubbled through the methanolic suspension.

-

Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Isolation: Remove the solvent by rotary evaporation to yield the white, crystalline glycine methyl ester hydrochloride. The product is often used in the next step without further purification.

Stage 2: Peptide Coupling Reaction

This protocol uses dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[3]

-

Reactant Preparation:

-

Dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in the same solvent. Neutralize the hydrochloride salt by adding a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) at 0°C and stir for 15-20 minutes.

-

-

Activation: Cool the Boc-Phe-OH/HOBt solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent. Stir the mixture at 0°C for approximately 30 minutes. A white precipitate of the byproduct, dicyclohexylurea (DCU), may begin to form.

-

Coupling: Add the neutralized glycine methyl ester solution from step 1 to the activated Boc-Phe-OH mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).

Stage 3: Work-up and Purification

The purification process is critical to remove unreacted starting materials, coupling reagents, and byproducts like DCU.

Protocol 3.3.1: Aqueous Work-up

-

DCU Removal: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent and combine the filtrates.

-

Solvent Dilution: Dilute the filtrate with a water-immiscible organic solvent such as ethyl acetate (EtOAc).

-

Acid Wash: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl, 5% citric acid) to remove any unreacted amine and excess base.

-

Base Wash: Wash with a weak base solution (e.g., 5% or saturated NaHCO₃) to remove unreacted Boc-Phe-OH and HOBt.

-

Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude Boc-Phe-Gly-OMe.

Protocol 3.3.2: Purification by Column Chromatography

For higher purity, the crude product is purified by silica gel column chromatography.

-

Column Preparation: Pack a chromatography column with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.

-

Elution: Elute the column with a gradient of an appropriate solvent system. A common system is a gradient of ethyl acetate in hexanes or methanol in chloroform. For this dipeptide, a gradient of 0-5% methanol in chloroform or 20-60% ethyl acetate in hexanes can be effective.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified Boc-Phe-Gly-OMe, typically as a white solid or oil.

Protocol 3.3.3: High-Purity Purification by Preparative HPLC

For the highest purity required in drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed.

-

System: Use a preparative HPLC system with a C18 column.

-

Mobile Phase: A typical mobile phase consists of Solvent A (water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (acetonitrile with 0.1% TFA).

-

Sample Preparation: Dissolve the semi-purified product in a minimal amount of the mobile phase or a solvent like acetonitrile. Filter the sample through a 0.22 µm filter before injection.

-

Elution: Run a linear gradient to elute the product, for example, 30-70% Solvent B over 40 minutes. Monitor the elution at 220 nm and 280 nm.

-

Isolation: Collect the fractions corresponding to the main product peak, pool them, and lyophilize to obtain the final product as a fluffy white powder.

Data Presentation

This section summarizes the key quantitative data for the materials and the final product involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Phenylalanine | Phe | C₉H₁₁NO₂ | 165.19 |

| Glycine | Gly | C₂H₅NO₂ | 75.07 |

| N-Boc-L-phenylalanine | Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 |

| Glycine Methyl Ester HCl | H-Gly-OMe·HCl | C₃H₈ClNO₂ | 125.55 |

| Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ | 206.33 |

| 1-Hydroxybenzotriazole | HOBt | C₆H₅N₃O | 135.13 |

| Boc-Phe-Gly-OMe | - | C₁₇H₂₄N₂O₅ | 336.38 |

Table 2: Characterization Data for Boc-Phe-Gly-OMe

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Yield | 55% (Reported for a similar procedure) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (m, 5H, Phe-Ar), ~5.0 (d, 1H, Phe-NH), ~4.5 (m, 1H, Phe-αH), ~4.0 (d, 2H, Gly-αH), ~3.7 (s, 3H, OMe), ~3.1 (m, 2H, Phe-βH), ~1.4 (s, 9H, Boc) | |

| ¹³C NMR (CDCl₃, 101.6 MHz) | δ (ppm): ~171.8 (C=O, amide), ~170.5 (C=O, ester), ~155.5 (C=O, Boc), ~135.6 (Cq, Phe-Ar), ~129.4, 128.6, 127.1 (CH, Phe-Ar), ~80.0 (Cq, Boc), ~55.0 (CH, Phe-α), ~52.3 (CH₃, OMe), ~41.5 (CH₂, Gly-α), ~38.5 (CH₂, Phe-β), ~28.3 (CH₃, Boc) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values presented are compiled from literature data for Boc-Phe-Gly-OMe and structurally analogous dipeptides.

Conclusion

The solution-phase synthesis of Boc-Phe-Gly-OMe via DCC/HOBt coupling is a robust and well-established method. The success of the synthesis relies on the careful execution of each step, from the initial protection of the amino acids to the final purification of the dipeptide. Proper aqueous work-up is effective for removing the bulk of impurities, while column chromatography or preparative HPLC can be employed to achieve the high levels of purity required for subsequent steps in peptide synthesis and drug development. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers in the field.

References

- 1. Buy Boc-phe-gly-ome | 7625-57-2 [smolecule.com]

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Boc-Phe-Gly-OMe in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the applications of N-α-Boc-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe), a pivotal dipeptide building block in the field of peptide synthesis. We will delve into detailed experimental protocols, present quantitative data for key reactions, and illustrate the underlying chemical workflows, offering a critical resource for professionals engaged in peptide chemistry and drug discovery.

Core Concepts and Applications

Boc-Phe-Gly-OMe is a protected dipeptide composed of phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of glycine is protected as a methyl ester (OMe). This dual protection strategy is instrumental in preventing undesirable side reactions during the stepwise elongation of peptide chains.[1] The Boc group is notably acid-labile, allowing for its selective removal under mild acidic conditions, which is a cornerstone of the Boc/Bzl (benzyl) protection strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

The primary application of Boc-Phe-Gly-OMe is as a ready-to-use dipeptide unit in the synthesis of larger, more complex peptides and peptidomimetics.[1] Its use can streamline the synthetic process, particularly in SPPS, by reducing the number of individual coupling and deprotection cycles. Derivatives of peptides synthesized using this building block are being explored for various therapeutic applications, including the development of anti-cancer and anti-inflammatory agents.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis and deprotection reactions involving Boc-protected dipeptides, based on established protocols for similar compounds.

Table 1: Representative Yield for the Synthesis of Boc-Phe-Gly-OMe

| Starting Materials | Coupling Reagent | Solvent | Reaction Time (hours) | Typical Yield (%) |

| Boc-Phe-OH, H-Gly-OMe·HCl, NMM | DCC | CHCl₃ | 24 | 55-75 |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Moiety | Expected Chemical Shift (ppm) |

| ¹H NMR (CDCl₃) | Boc (tert-butyl) | ~1.4 (s, 9H) |

| ¹H NMR (CDCl₃) | OMe (methyl ester) | ~3.7 (s, 3H) |

| ¹H NMR (CDCl₃) | Phe, Gly α-CH | ~4.3 - 4.8 (m) |

| ¹H NMR (CDCl₃) | Phe β-CH₂ | ~2.9 - 3.2 (m, 2H) |

| ¹H NMR (CDCl₃) | Phe aromatic protons | ~7.0 - 7.3 (m, 5H) |

| ¹³C NMR (CDCl₃) | Boc C(CH₃)₃ | ~28.5 |

| ¹³C NMR (CDCl₃) | Boc C=O | ~156 |

| ¹³C NMR (CDCl₃) | Amide & Ester C=O | ~170 - 173 |

Experimental Protocols

Solution-Phase Synthesis of Boc-Phe-Gly-OMe

This protocol details the synthesis of Boc-Phe-Gly-OMe from its constituent protected amino acids using a carbodiimide-mediated coupling reaction in solution.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N-methylmorpholine (NMM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Chloroform (CHCl₃), anhydrous

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous chloroform (20 mL per 0.01 mol). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (1.05 eq) dropwise while stirring. Stir the reaction mixture at 0°C for 15 minutes.

-

Coupling Reaction: To the same flask, add Boc-L-phenylalanine (1.0 eq) dissolved in anhydrous chloroform (20 mL per 0.01 mol). Then, add a solution of DCC (1.0 eq) in chloroform.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with additional chloroform and combine the filtrates.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be recrystallized from a mixture of chloroform and petroleum ether to yield pure Boc-Phe-Gly-OMe.[2]

Boc Deprotection for Peptide Chain Elongation

This protocol describes the removal of the N-terminal Boc protecting group, a necessary step for subsequent coupling reactions in peptide synthesis.

Materials:

-

Boc-protected peptide (e.g., Boc-Phe-Gly-OMe)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

-

Deprotection: Dissolve the Boc-protected peptide in a solution of 50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature.

-

Solvent Removal: Concentrate the solution under reduced pressure to remove the TFA and DCM.

-

Neutralization (if proceeding to the next coupling): Dissolve the resulting TFA salt in DCM and add a solution of 5% DIEA in DCM to neutralize the ammonium salt to the free amine. This is typically followed by washing steps before the next coupling cycle.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of Boc-Phe-Gly-OMe in peptide synthesis.

References

The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptide sequences. Among the pioneering and still highly relevant methodologies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of α-amino functions stands as a cornerstone of peptide synthesis. This in-depth technical guide provides a comprehensive examination of the Boc protecting group, its underlying chemical principles, detailed experimental protocols, and its critical role in both solid-phase and solution-phase peptide synthesis.

Core Principles of Boc Protection in Peptide Chemistry

The primary function of the Boc group is to mask the nucleophilic α-amino group of an amino acid, thereby preventing it from participating in unwanted side reactions during peptide bond formation.[1] This allows for the specific activation of the carboxyl group of the Boc-protected amino acid and its controlled coupling to the free N-terminus of a growing peptide chain.[1] The utility of the Boc group is defined by a key chemical characteristic: its stability in neutral and basic conditions, coupled with its facile and clean removal under moderately acidic conditions.[2] This acid lability is the foundation of the Boc strategy in peptide synthesis.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in solid-phase peptide synthesis (SPPS), where the temporary Nα-Boc group is removed at each cycle, while more permanent, benzyl-based side-chain protecting groups are cleaved only at the final stage of synthesis with a strong acid like hydrofluoric acid (HF).[3]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino function of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction is often carried out in the presence of a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), although a base is not strictly required. The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol.

Caption: Mechanism of Boc protection of an amino group using Boc anhydride.

Boc Deprotection

The removal of the Boc group is achieved by acidolysis, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM). The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This protonated intermediate is unstable and fragments to form a stable tert-butyl cation, which can be scavenged to prevent side reactions, and a carbamic acid. The carbamic acid is itself unstable and rapidly decarboxylates to release the free amine as an ammonium salt and carbon dioxide.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS by Bruce Merrifield. The synthesis cycle involves a series of repetitive steps to elongate the peptide chain while it is anchored to an insoluble resin support.

The Boc-SPPS Cycle

The cyclical process of Boc-SPPS can be broken down into three main stages per amino acid addition: deprotection, neutralization, and coupling.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. In the traditional Boc/Bzl strategy, this is accomplished in a single step using a very strong acid, typically anhydrous hydrogen fluoride (HF). This hazardous reagent requires specialized equipment. The cleavage cocktail usually contains "scavengers," such as anisole or thioanisole, to trap the reactive carbocations (e.g., benzyl, tert-butyl) generated during the deprotection of side chains, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

Data Presentation: Quantitative Overview

The efficiency of Boc protection and deprotection reactions is typically high. The following tables summarize representative quantitative data for these key steps.

Table 1: Typical Yields for Boc Protection of Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| L-Phenylalanine | Boc₂O | NaOH | tert-Butyl alcohol/H₂O | 16 | 78-87 | |

| L-Alanine | Boc₂O | NaOH | tert-Butyl alcohol/H₂O | 16 | 92-94 | |

| Glycine Methyl Ester | Boc₂O | NaHCO₃ | Dioxane/H₂O | 1 | 99 | |

| Benzylamine | Boc₂O | TEA | CH₂Cl₂ | 2 | 98 | |

| Aniline | Boc₂O | DMAP | THF | 4 | 95 | |

| Various Amines | Boc₂O | None | H₂O/Acetone | 8-12 min | 85-98 |

Table 2: Typical Yields for Acid-Mediated Boc Deprotection

| N-Boc Substrate | Acid | Solvent | Time | Yield (%) | Reference |

| N-Boc-Benzylamine | 50% TFA | CH₂Cl₂ | 30 min | 99 | |

| N-Boc-Aniline | 4M HCl | Dioxane | 1 h | 96 | |

| N-Boc-Alanine | TFA | CH₂Cl₂ | 15 min | 98 | |

| N-Boc-Piperidine | 2M HCl | THF | 2 h | 97 | |

| Boc-Trp-OH | 0.1 N HCl | HFIP | 30 min | Quantitative |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of Boc-based peptide synthesis.

Protocol for Boc Protection of an Amino Acid (e.g., L-Phenylalanine)

This protocol is adapted from a procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.

-

Materials:

-

L-Phenylalanine (1 equivalent)

-

Sodium hydroxide (NaOH) (2 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

-

tert-Butyl alcohol

-

Water

-

Pentane

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve NaOH (2 eq.) in water in a reaction vessel.

-

Add L-phenylalanine (1 eq.) and tert-butyl alcohol to the stirred solution until a clear solution is obtained.

-

Add di-tert-butyl dicarbonate (1 eq.) dropwise over 1 hour. A white precipitate may form.

-

Stir the reaction mixture overnight at room temperature.

-

Extract the reaction mixture twice with pentane to remove unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the careful addition of a cold aqueous solution of KHSO₄.

-

Extract the product with ethyl ether or ethyl acetate (4 times).

-

Combine the organic layers, wash twice with water, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Crystallize the resulting oil/solid from a hexane or ether/pentane mixture to yield pure N-Boc-L-phenylalanine.

-

Protocol for a Manual Boc-SPPS Cycle

This protocol outlines the manual synthesis of a peptide on a solid support (e.g., Merrifield resin).

-

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Next Boc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)

-

SPPS reaction vessel with a frit

-

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain (pre-wash).

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform the following wash sequence: DCM (3x), IPA (2x), DCM (3x).

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat once.

-

-

Washing: Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3-5 eq.) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 5 minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor reaction completion with a qualitative test (e.g., Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle, starting again at step 2.

-

Conclusion: The Enduring Role of the Boc Group

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and indispensable tool in the peptide chemist's arsenal. Its robustness, high efficiency, and the particular advantages it offers in the synthesis of long or aggregation-prone hydrophobic peptides ensure its continued relevance. A thorough understanding of the chemistry, workflow, and potential side reactions associated with the Boc protecting group is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules for research, diagnostics, and therapeutic development.

References

Navigating the Physicochemical Landscape of Boc-Phe-Gly-OMe: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) is a protected dipeptide intermediate pivotal in peptide synthesis and the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic and biological contexts. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of Boc-Phe-Gly-OMe based on its structural attributes. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, it presents illustrative data and visualizations to aid in experimental design and data interpretation, serving as an essential resource for professionals in peptide chemistry and drug development.

Introduction

Boc-Phe-Gly-OMe is a key building block in the synthesis of more complex peptides and peptidomimetics.[1] Its structure, featuring a hydrophobic phenylalanine residue, a flexible glycine residue, a methyl ester at the C-terminus, and the acid-labile tert-butoxycarbonyl (Boc) protecting group at the N-terminus, dictates its physicochemical properties.[1] The solubility of this dipeptide in various organic solvents is a critical factor for its purification and use in coupling reactions, while its stability under different conditions of pH, temperature, and enzymatic exposure determines its shelf-life and compatibility with various experimental settings. This guide aims to provide a foundational understanding of these properties and the methodologies to assess them.

Physicochemical Properties of Boc-Phe-Gly-OMe

Based on its chemical structure, Boc-Phe-Gly-OMe can be classified as a neutral and hydrophobic peptide.[2] The presence of the bulky, nonpolar phenylalanine side chain and the Boc group contributes significantly to its hydrophobicity.

| Property | Value | Source |

| Molecular Formula | C17H24N2O5 | [3] |

| Molecular Weight | 336.4 g/mol | [3] |

| XLogP3 | 1.9 | |

| Appearance | White to off-white solid/powder | General observation |

Solubility Profile

The solubility of a peptide is governed by its amino acid composition, length, and the nature of its protecting groups. For Boc-Phe-Gly-OMe, its hydrophobic character suggests poor solubility in aqueous solutions and better solubility in organic solvents.

Predicted Solubility

Based on general principles of peptide solubility, the following qualitative solubility profile for Boc-Phe-Gly-OMe can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating the peptide backbone.

-

Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, and in lower alcohols such as methanol and ethanol.

-

Low to Insoluble: In nonpolar solvents like hexanes and toluene, and in aqueous solutions.

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for Boc-Phe-Gly-OMe in a range of common organic solvents at room temperature. This data is for illustrative purposes to guide solvent selection and should be experimentally verified.

| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| Dichloromethane (DCM) | 25 | 20 - 50 |

| Methanol | 25 | 10 - 20 |

| Acetonitrile (ACN) | 25 | 5 - 10 |

| Ethyl Acetate | 25 | 1 - 5 |

| Water | 25 | < 0.1 |

Experimental Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a gravimetric method to determine the solubility of Boc-Phe-Gly-OMe in a specific solvent.

Materials:

-

Boc-Phe-Gly-OMe

-

Analytical grade organic solvents

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (solvent-compatible)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid Boc-Phe-Gly-OMe to a pre-weighed vial.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a new pre-weighed vial and evaporate the solvent to dryness.

-

Mass Determination: Weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Stability Profile

The stability of Boc-Phe-Gly-OMe is influenced by several factors, primarily the lability of the Boc protecting group and the ester linkage.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., in the presence of trifluoroacetic acid), which is a fundamental step in Boc-based solid-phase peptide synthesis. The methyl ester can also undergo acid-catalyzed hydrolysis, although this is generally slower than Boc deprotection.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: Under basic conditions, the methyl ester is prone to saponification (hydrolysis) to yield the corresponding carboxylate. The Boc group is generally stable to basic conditions.

Thermal Stability

Boc-protected amino acids and peptides are typically stable at room temperature when stored as dry solids. However, elevated temperatures can promote degradation, particularly in solution.

Enzymatic Stability

The peptide bond between phenylalanine and glycine can be susceptible to cleavage by proteases. The N-terminal Boc group and C-terminal methyl ester may offer some steric hindrance and reduce the rate of enzymatic degradation compared to the unprotected dipeptide.

Illustrative Stability Data (Forced Degradation)

The following table provides hypothetical data from a forced degradation study to illustrate the expected stability profile of Boc-Phe-Gly-OMe.

| Condition | Time (h) | % Purity Remaining | Major Degradation Products |

| 0.1 M HCl (aq) | 24 | < 10 | H-Phe-Gly-OMe, H-Phe-Gly-OH |

| pH 7.4 Buffer | 24 | > 95 | - |

| 0.1 M NaOH (aq) | 24 | < 20 | Boc-Phe-Gly-OH |

| 60°C in pH 7.4 Buffer | 24 | ~90 | Minor hydrolysis products |

Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a general method for assessing the stability of Boc-Phe-Gly-OMe under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Boc-Phe-Gly-OMe

-

HPLC system with a UV detector

-

C18 HPLC column

-

Appropriate buffers (e.g., phosphate buffer for pH 7.4) and acidic/basic solutions

-

Thermostatically controlled incubator or water bath

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Prepare a stock solution of Boc-Phe-Gly-OMe in a suitable organic solvent (e.g., ACN).

-

Incubation: Dilute the stock solution into the test solutions (e.g., different pH buffers) to a final concentration suitable for HPLC analysis. Incubate the samples at the desired temperatures.

-

Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quenching (if necessary): Neutralize acidic or basic samples to prevent further degradation before analysis.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Data Analysis: The stability is determined by monitoring the decrease in the peak area of the intact Boc-Phe-Gly-OMe over time. The appearance of new peaks indicates the formation of degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting stability data and for developing stable formulations.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of Boc-Phe-Gly-OMe is limited, a comprehensive understanding of its physicochemical properties can be derived from its structural characteristics and general principles of peptide chemistry. This guide provides researchers, scientists, and drug development professionals with a robust framework for approaching the handling and characterization of this important dipeptide derivative. The detailed experimental protocols and illustrative visualizations serve as practical tools for determining its solubility in various organic solvents and its stability under different environmental conditions, thereby ensuring its effective and reliable use in research and development.

References

Boc-phe-gly-ome safety data sheet and handling

An In-depth Technical Guide on the Safe Handling of Boc-L-phenylalanyl-glycine Methyl Ester

This guide provides comprehensive safety data, handling protocols, and technical information for Boc-L-phenylalanyl-glycine methyl ester (Boc-phe-gly-ome), intended for researchers, scientists, and professionals in drug development.

Chemical Identification

Boc-phe-gly-ome, with the CAS number 7625-57-2, is a protected dipeptide derivative.[1][2][3] It is formally known by its IUPAC name: methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate.[1][4] The "Boc" group (tert-butoxycarbonyl) serves as a protective shield for the amino functionality of phenylalanine, which is crucial for controlled reactions in peptide synthesis.

| Identifier | Value |

| CAS Number | 7625-57-2 |

| Molecular Formula | C17H24N2O5 |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |

| InChI Key | KRYDBLGWCUNDCJ-ZDUSSCGKSA-N |

Hazard Identification and Safety

While not classified as acutely toxic, Boc-phe-gly-ome is considered a hazardous chemical and requires careful handling to avoid irritation and other potential health effects.

| Hazard Class | Classification | Precautionary Statement |

| Skin Irritation | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritation | Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Signal Word: Warning

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, Off-white powder | |

| Melting Point | 36 - 40 °C / 96.8 - 104 °F | |

| Flash Point | 113 °C / 235.4 °F | |

| Solubility | No data available | |

| Vapor Pressure | No information available | |

| Vapor Density | Not applicable |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Prevent dust formation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is -20°C.

-

Store separately from incompatible materials such as oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

-

Ensure adequate ventilation and remove all sources of ignition.

-

Avoid dust formation.

-

Use personal protective equipment during cleanup.

-

Sweep up the spilled solid material and place it into a suitable, closed container for disposal.

-

Prevent the chemical from entering drains or waterways.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of water. If irritation persists, consult a physician.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.

Experimental Protocols: Role in Peptide Synthesis

Boc-phe-gly-ome is primarily used as a building block in peptide synthesis. The Boc group protects the N-terminus of phenylalanine, allowing for the controlled formation of a peptide bond with another amino acid or peptide chain. The methyl ester protects the C-terminus of glycine.

A typical experimental workflow involves a coupling reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This dipeptide is a key intermediate for synthesizing larger peptides and peptidomimetics, which are explored for various therapeutic applications, including anti-cancer and anti-inflammatory agents.

Stability and Reactivity

-

Chemical Stability: The product is stable under normal, recommended storage conditions.

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

References

Commercial Suppliers and Technical Guide for Boc-phe-gly-ome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-phe-gly-ome). It is designed to assist researchers, scientists, and drug development professionals in sourcing this dipeptide and applying it effectively in their work. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Commercial Availability and Specifications

Boc-phe-gly-ome is a readily available dipeptide derivative crucial for peptide synthesis and various research applications. Several chemical suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of key quantitative data from prominent suppliers.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| BroadPharm | BP-41224 | Inquire | C₁₇H₂₄N₂O₅ | 336.4 | 7625-57-2 | Not Specified |

| Smolecule | S1941992 | Inquire | C₁₇H₂₄N₂O₅ | 336.4 | 7625-57-2 | Not Specified |

| Career Henan Chemical Co. (via ChemicalBook) | --- | 95-99% | C₁₇H₂₄N₂O₅ | 336.38 | 7625-57-2 | 104-105 |

| Sichuan HongRi Pharma-Tech Co.,Ltd. (via ChemicalBook) | --- | 98% | C₁₇H₂₄N₂O₅ | 336.38 | 7625-57-2 | 104-105 |

Note: Purity and other specifications should be confirmed by consulting the supplier's certificate of analysis for the specific lot.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and analysis of Boc-phe-gly-ome. These are general procedures that may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of Boc-phe-gly-ome via DCC Coupling

This protocol describes a common method for the synthesis of Boc-phe-gly-ome using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

N-methylmorpholine (NMM) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Chloroform and Petroleum ether for recrystallization

Procedure:

-

Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in chloroform (20 mL per 0.01 mol).

-

Cool the solution to 0°C in an ice bath.

-

Add N-methylmorpholine (2.1 equivalents) dropwise and stir the reaction mixture for 15 minutes.

-

In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) in chloroform (20 mL per 0.01 mol).

-

Add the Boc-Phe-OH solution and DCC (1.0 equivalent) to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.

-

Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain pure Boc-phe-gly-ome.[1]

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of Boc-phe-gly-ome using reversed-phase HPLC.

Materials and Equipment:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

-

Crude Boc-phe-gly-ome

-

Solvents for sample dissolution (e.g., acetonitrile/water mixture)

-

0.22 µm syringe filter

Procedure:

-

Sample Preparation: Dissolve the crude Boc-phe-gly-ome in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter before injection.[2]

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2]

-

Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A starting gradient could be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.[3][4]

-

Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm (due to the phenylalanine residue). Collect fractions corresponding to the main peak.

-

Post-Purification Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level (e.g., >98%).

-

Lyophilization: Remove the solvent from the pooled fractions by lyophilization to obtain the purified Boc-phe-gly-ome as a solid.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of Boc-phe-gly-ome.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Signals (in CDCl₃):

-

Boc group: A singlet around 1.4 ppm (9H).

-

Methyl ester (OMe): A singlet around 3.7 ppm (3H).

-

Phenylalanine aromatic protons: Multiplets in the region of 7.0-7.3 ppm (5H).

-

Amide and alpha-protons: Signals in the 4.0-6.8 ppm region.

Expected ¹³C NMR Signals:

-

Boc carbons: Signals around 28.5 ppm (C(CH₃)₃) and 80.0 ppm (C(CH₃)₃).

-

Ester and amide carbonyls: Signals in the 170-173 ppm region.

-

Carbamate carbonyl: A signal around 156 ppm.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Boc-phe-gly-ome.

Sample Preparation:

-

Reconstitute the purified peptide in a solvent suitable for mass spectrometry analysis, such as a 50% acetonitrile/water mixture with 0.1% formic acid.

Expected Mass-to-Charge Ratio (m/z):

-

The theoretical monoisotopic mass of Boc-phe-gly-ome (C₁₇H₂₄N₂O₅) is 336.17 Da.

-

In electrospray ionization (ESI) mass spectrometry, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 337.17.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of Boc-phe-gly-ome in a research setting.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Boc-Phe-Gly-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the protected dipeptide, N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe). The synthesis is based on the well-established Boc/Bzl protection strategy, utilizing Merrifield resin as the solid support. This protocol incorporates an in situ neutralization step to mitigate the risk of diketopiperazine formation, a common side reaction in sequences containing C-terminal glycine. The final product is obtained directly as a methyl ester via a transesterification cleavage from the resin. This method is designed to be a reliable and efficient procedure for obtaining this common dipeptide building block.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support.[1] The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection. This application note details the synthesis of Boc-Phe-Gly-OMe, a valuable dipeptide fragment in synthetic peptide chemistry. A critical challenge in the synthesis of peptides with C-terminal glycine is the propensity for the linear dipeptide to cyclize and cleave from the resin, forming a diketopiperazine.[2] To address this, the protocol utilizes an in situ neutralization/coupling procedure, which has been shown to significantly improve the efficiency of chain assembly for such "difficult" sequences.[3][4] Furthermore, a direct transesterification cleavage is employed to yield the desired peptide methyl ester in a single step, enhancing the overall efficiency of the synthesis.

Experimental Protocols

This protocol is designed for a 0.5 mmol synthesis scale. All operations should be performed in a dedicated peptide synthesis vessel equipped with a filter for efficient washing and draining.

Resin Preparation and Swelling

-

Place 1.0 g of Merrifield resin (chloromethylated polystyrene, 1% DVB, ~0.5 meq/g substitution) into the reaction vessel.

-

Add dichloromethane (DCM, 10-15 mL) to the resin.

-

Agitate the resin suspension gently for 30 minutes to ensure uniform swelling.

-

Drain the DCM from the vessel.

Loading of the First Amino Acid (Boc-Gly-OH)

This procedure utilizes the cesium salt of Boc-Glycine for efficient esterification to the Merrifield resin.[2]

-

Preparation of Boc-Gly-Cs+ Salt:

-

Dissolve Boc-Gly-OH (1.2 eq, 0.6 mmol, 105 mg) in ethanol (approx. 2 mL/mmol).

-

Add water (approx. 0.5 mL/mmol) and adjust the pH to 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

-

Evaporate the solution to dryness under reduced pressure.

-

Co-evaporate twice with N,N-dimethylformamide (DMF) to ensure the salt is anhydrous.

-

-

Attachment to Resin:

-

Add the dried Boc-Gly-Cs+ salt, dissolved in a minimal amount of DMF (6-8 mL), to the swollen Merrifield resin.

-

Heat the reaction mixture to 50°C and agitate gently overnight (18-24 hours).

-

Allow the resin to cool to room temperature.

-

Wash the resin sequentially with DMF (3 x 10 mL), 1:1 DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the Boc-Gly-resin under high vacuum.

-

Peptide Chain Elongation: Synthesis of Boc-Phe-Gly-Resin

This cycle involves the deprotection of the Boc group, followed by the coupling of the next amino acid, Boc-Phe-OH.

-

Boc Deprotection:

-

Swell the Boc-Gly-resin in DCM (10 mL) for 10 minutes.

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v, 10 mL). Agitate for 2 minutes and drain.

-

Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 20-30 minutes.

-

Drain the TFA/DCM solution.

-

Wash the resin sequentially with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL). Do not neutralize at this stage.

-

-

In Situ Neutralization and Coupling of Boc-Phe-OH:

-

Activation Mixture: In a separate vial, dissolve Boc-Phe-OH (2.0 eq, 1.0 mmol, 265 mg) and 1-Hydroxybenzotriazole (HOBt) (2.0 eq, 1.0 mmol, 153 mg) in a minimal amount of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq, 1.0 mmol, 157 µL) and allow the mixture to pre-activate for 10 minutes at room temperature.

-

Coupling: Add the activated Boc-Phe-OH solution to the TFA·H-Gly-resin.

-

Immediately add N,N-diisopropylethylamine (DIEA) (4.0 eq, 2.0 mmol, 348 µL) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 1-2 hours and re-test.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the Boc-Phe-Gly-resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Dry the peptide-resin under high vacuum.

-

Cleavage and Formation of Methyl Ester

This protocol employs a transesterification reaction to cleave the peptide from the resin directly as its methyl ester.

-

Swell the dried Boc-Phe-Gly-resin in DCM (0.5-1.0 mL) for 20 minutes in a sealed, stirred vessel.

-

Add a freshly prepared solution of anhydrous 0.2 M HCl in methanol (3-4 mL). This can be prepared by the slow addition of acetyl chloride to cold methanol.

-

Stir the suspension at room temperature for 2-5 hours.

-

Filter the resin and wash it with a small amount of fresh methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Work-up: Triturate the resulting crude product with cold diethyl ether or a mixture of hexanes and water to precipitate the Boc-Phe-Gly-OMe.

-

Collect the solid by filtration and dry under vacuum.

-

The product can be further purified by recrystallization or silica gel chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data associated with this protocol.

Table 1: Reagent Quantities for 0.5 mmol Synthesis

| Step | Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |

| Loading | Merrifield Resin (0.5 meq/g) | 1.0 | 0.5 | 1.0 g |

| Boc-Gly-OH | 1.2 | 0.6 | 105 mg | |

| Cesium Carbonate (Cs₂CO₃) | - | - | To pH 7.0 | |

| Coupling | Boc-Phe-OH | 2.0 | 1.0 | 265 mg |

| HOBt | 2.0 | 1.0 | 153 mg | |

| DIC | 2.0 | 1.0 | 157 µL | |

| DIEA | 4.0 | 2.0 | 348 µL | |

| Cleavage | 0.2 M HCl in Methanol | - | - | 3-4 mL |

Table 2: Expected Yield and Purity

| Parameter | Typical Value | Notes |

| Resin Loading Efficiency | 70-90% | Determined by gravimetric analysis or picric acid titration. |

| Coupling Efficiency | >99% | As monitored by a negative ninhydrin test. |

| Overall Yield (Crude) | 50-65% | Based on the initial resin loading. A literature report for a similar synthesis cites a 55% yield. |

| Purity (Crude) | >90% | Purity can be assessed by HPLC. |

| Cleavage/Esterification | >95% | Conversion to the methyl ester is typically high with this method. |

Diagrams

Below are diagrams illustrating the key workflows and pathways described in this protocol.

Caption: Workflow for the solid-phase synthesis of Boc-Phe-Gly-OMe.

References

- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 2. chempep.com [chempep.com]

- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Boc-Phe-Gly-OMe in Manual Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-(tert-Butoxycarbonyl)-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe) in manual peptide synthesis. This dipeptide derivative is a valuable building block for the incorporation of the Phe-Gly motif into peptide sequences of interest. Detailed protocols for both solid-phase and solution-phase synthesis are provided, along with expected quantitative outcomes and an overview of the relevance of the Phe-Gly moiety in biological signaling pathways.

Introduction

Boc-Phe-Gly-OMe is a protected dipeptide composed of phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the C-terminus of glycine is protected as a methyl ester (OMe). This strategic protection allows for the dipeptide to be used as a single unit in stepwise peptide synthesis, ensuring the integrity of the Phe-Gly sequence and streamlining the synthetic process. The Boc group prevents unwanted reactions at the N-terminus during coupling, and the methyl ester allows for subsequent deprotection and chain elongation in solution-phase synthesis or serves as a stable protecting group during solid-phase synthesis until final cleavage.[1] Peptides containing the phenylalanine-glycine motif are of interest in medicinal chemistry and drug development due to their presence in various bioactive molecules.

Data Presentation

The following tables summarize typical quantitative data expected from the manual synthesis of a model tripeptide (e.g., Boc-Phe-Gly-Ala-OMe) using Boc-Phe-Gly-OH (derived from Boc-Phe-Gly-OMe) in both solid-phase and solution-phase synthesis. These values are indicative and can vary based on the specific sequence, coupling reagents, and purification methods employed.

Table 1: Expected Data for Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide

| Parameter | Expected Value | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the starting resin (e.g., Merrifield, PAM). |

| Coupling Time (per cycle) | 2 - 4 hours | Can be monitored by a negative Kaiser test. |

| Deprotection Time (per cycle) | 20 - 30 minutes | Using 25-50% TFA in DCM. |

| Overall Crude Yield | >70% | Based on the initial resin loading. |

| Purity (Crude) | 50 - 70% | Highly dependent on sequence and coupling efficiency. |

| Purity (Post-HPLC) | >95% | Achievable with standard purification protocols. |

Table 2: Expected Data for Solution-Phase Synthesis of a Model Tripeptide

| Parameter | Expected Value/Method | Notes |

| Coupling Reaction Time | 12 - 24 hours | Can be monitored by Thin Layer Chromatography (TLC). |

| Yield (per coupling step) | 80 - 95% | Dependent on the coupling agent and purification. |

| Overall Yield (multi-step) | 60 - 80% | Cumulative yield over deprotection and coupling steps. |

| Purification Method | Column Chromatography | Typically silica gel. |

| Final Purity | >98% | After chromatographic purification. |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes the addition of a Boc-Phe-Gly-OH unit to a resin-bound amino acid. Boc-Phe-Gly-OH can be prepared by the saponification of Boc-Phe-Gly-OMe.

1. Materials and Reagents:

-

Boc-Phe-Gly-OH

-

Peptide synthesis resin (e.g., Merrifield or PAM resin with the first amino acid attached)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU.

-

Kaiser test kit

-

Washing solvents: Isopropanol (IPA), Methanol (MeOH)

2. Procedure:

-

Resin Swelling: Swell the resin-bound amino acid in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Coupling of Boc-Phe-Gly-OH:

-

In a separate vessel, dissolve Boc-Phe-Gly-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Cool the solution to 0°C and add DCC (3 equivalents). Allow to pre-activate for 10 minutes.

-